molecular formula C17H14ClFN8O2S B10929239 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10929239
M. Wt: 448.9 g/mol
InChI Key: XDUBXVWYKMFHFX-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrazole, thiadiazole, and benzyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable electrophile.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
  • **N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Uniqueness

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H14ClFN8O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[(3-methyl-4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14ClFN8O2S/c1-10-14(27(28)29)8-26(23-10)9-16-21-22-17(30-16)20-15-5-6-25(24-15)7-11-12(18)3-2-4-13(11)19/h2-6,8H,7,9H2,1H3,(H,20,22,24)

InChI Key

XDUBXVWYKMFHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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